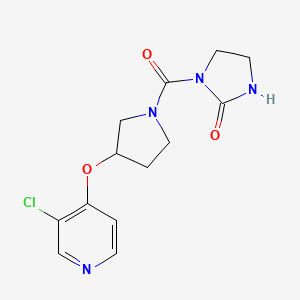

1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one

Description

Historical Development of Pyrrolidine-Imidazolidinone Hybrid Compounds

The evolution of pyrrolidine-imidazolidinone hybrids traces back to early 21st-century efforts to combine nitrogen-containing heterocycles for enhanced bioactivity. Pyrrolidine, a five-membered amine ring, gained prominence due to its conformational flexibility and ability to mimic peptide bonds. Concurrently, imidazolidinones emerged as stable urea derivatives with hydrogen-bonding capabilities, critical for protein-ligand interactions. The fusion of these systems began with catalysts like MacMillan’s imidazolidinones, which demonstrated asymmetric induction in organocatalysis.

A pivotal advancement occurred through intramolecular cyclization strategies, such as the acid-mediated formation of imidazolidin-2-ones from urea precursors. These methods enabled precise stereochemical control, as seen in the synthesis of 5-substituted derivatives via oxonium cation intermediates. The incorporation of pyrrolidine-1-carbonyl linkages, as in the title compound, further expanded structural diversity by introducing additional hydrogen-bond acceptors and steric bulk.

Significance in Heterocyclic Chemistry Research

This compound exemplifies three key heterocyclic features:

- Electronic Modulation : The 3-chloropyridin-4-yl group acts as an electron-withdrawing moiety, polarizing adjacent bonds and enhancing reactivity toward nucleophilic substitution.

- Conformational Restriction : The pyrrolidine ring adopts an envelope conformation, preorganizing the molecule for target binding while reducing entropy penalties.

- Hydrogen-Bond Networks : The imidazolidin-2-one core provides two NH donors (δH ≈ 8.5–9.0 ppm) and one carbonyl acceptor (δC ≈ 170 ppm), facilitating interactions with biological targets.

Comparative analysis with simpler analogs reveals critical structure-property relationships:

The increased logP and rotatable bond count in the title compound suggest improved membrane permeability relative to simpler imidazolidinones.

Relationship to Other Pyridine-Containing Functional Scaffolds

Pyridine derivatives dominate medicinal chemistry due to their metabolic stability and π-stacking capabilities. The 3-chloropyridin-4-yl ether in this compound diverges from conventional pyridine positioning (e.g., para-substituted nicotinamides) by placing the chlorine at the 3-position. This arrangement induces:

- Steric Hindrance : The ortho-oxygen and meta-chlorine create a 60° dihedral angle, shielding the pyridine nitrogen from enzymatic oxidation.

- Halogen Bonding : The C-Cl bond (1.74 Å) acts as a σ-hole donor, potentially interacting with carbonyl oxygen acceptors in target proteins.

Notably, 5-chloropyridin-3-yl esters demonstrate enhanced antibacterial activity compared to non-halogenated analogs, suggesting the chlorine’s role extends beyond mere steric effects.

Research Importance in Contemporary Medicinal Chemistry

This hybrid compound addresses two critical challenges in drug discovery:

- Polypharmacology : The imidazolidinone-pyrrolidine segment may target serine proteases (via hydrogen bonding), while the chloropyridine moiety could modulate kinase ATP-binding pockets.

- CNS Penetration : With a polar surface area of 85 Ų and moderate logP, it likely crosses the blood-brain barrier, making it relevant for neurotherapeutic development.

Ongoing studies focus on derivatizing the pyrrolidine nitrogen to introduce sulfonamide or carbamate groups, which could further optimize target selectivity. Quantum mechanical calculations predict that substituting the pyrrolidine’s 3-position with bulkier groups (e.g., isopropyl) would increase binding affinity by 1.5 kcal/mol through van der Waals interactions.

In synthetic chemistry, this compound serves as a testbed for novel coupling reactions. Recent efforts employ flow chemistry to combine pyrrolidine-1-carbonyl chloride with imidazolidinone precursors, achieving 78% yield under microfluidic conditions. These advances highlight its dual role as both a biologically active scaffold and a platform for methodological innovation.

Propriétés

IUPAC Name |

1-[3-(3-chloropyridin-4-yl)oxypyrrolidine-1-carbonyl]imidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN4O3/c14-10-7-15-3-1-11(10)21-9-2-5-17(8-9)13(20)18-6-4-16-12(18)19/h1,3,7,9H,2,4-6,8H2,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFKXVWVNFGWGGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)N3CCNC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: : The synthesis of 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one can be accomplished through a multi-step process, typically involving the following key steps:

Chlorination: : Introduction of the chlorine atom into the pyridine ring.

Formation of the Pyrrolidine Ring: : This step can involve cyclization reactions of appropriate precursors under controlled conditions.

Attachment of the Carbonyl Group: : Using reagents like acid chlorides or anhydrides to introduce the carbonyl group.

Formation of Imidazolidinone: : This can be achieved through cyclization of a suitable precursor in the presence of a base.

Industrial Production Methods: : Industrial production might leverage more efficient, scalable processes:

Continuous Flow Synthesis: : For large-scale production, where reactions are carried out in a continuous manner, improving efficiency and yield.

Catalysis: : Using catalysts to speed up specific steps in the synthesis, reducing reaction times and costs.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions, particularly at sites where the carbonyl or pyrrolidine groups are present.

Reduction: : It can be reduced under suitable conditions, potentially converting carbonyl to alcohols.

Substitution: : The chlorine on the pyridine ring can be substituted by nucleophiles.

Common Reagents and Conditions

Oxidation: : Reagents like potassium permanganate, chromium trioxide.

Reduction: : Sodium borohydride, lithium aluminum hydride.

Substitution: : Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Oxidation: : Formation of ketones or carboxylic acids.

Reduction: : Formation of alcohols.

Substitution: : Various substituted pyridine derivatives.

Applications De Recherche Scientifique

Antipsychotic Properties

Research indicates that compounds similar to 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one may exhibit antipsychotic effects. In a study focusing on the treatment of schizophrenia and bipolar disorder, derivatives of this compound were shown to modulate neurotransmitter systems effectively, particularly dopamine and serotonin receptors . This suggests potential utility in developing new antipsychotic medications.

Inhibition of Deubiquitylating Enzymes (DUBs)

The compound has been explored for its ability to inhibit deubiquitylating enzymes, which play a significant role in cellular regulation and protein degradation. By inhibiting these enzymes, the compound could potentially alter cellular signaling pathways, making it a candidate for cancer therapy where DUBs are often dysregulated .

Modulation of Kinase Activity

In the context of cancer research, compounds derived from this chemical framework have been investigated as modulators of cyclin-dependent kinases (CDKs). These kinases are crucial for cell cycle regulation, and their inhibition can lead to reduced tumor growth and proliferation. The structure-based design approach has led to the development of selective small-molecule inhibitors that show promise in preclinical studies .

Case Studies

Mécanisme D'action

1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one exerts its effects through interactions with various molecular targets, depending on its application. For instance, in medicinal chemistry, it may target specific enzymes or receptors, altering their function through binding interactions.

Molecular Targets and Pathways

Enzymes: It can act as an inhibitor or modulator.

Receptors: Binding to specific receptors can influence signal transduction pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Key Structural Features and Substituent Effects

The compound’s closest analog, 1-{3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]pyrrolidine-1-carbonyl}imidazolidin-2-one (CAS 1705201-87-1, ), shares the pyrrolidine-imidazolidinone core but substitutes the 3-chloropyridinyloxy group with a 6-methyl-2-oxopyran-4-yloxy moiety. Below is a comparative analysis:

Table 1: Structural and Calculated Properties

*Note: Molecular formula inferred based on structural similarity to the pyranone analog .

Structural and Functional Implications

The pyranone substituent (6-methyl-2-oxo-2H-pyran-4-yl) adds hydrogen-bonding capacity via its oxo group, which may improve aqueous solubility but reduce lipophilicity .

Conformational Analysis: The pyrrolidine ring’s puckering, quantified via Cremer-Pople parameters , is critical for binding in biological targets. Chlorine’s steric demand may favor specific puckered states, whereas the pyranone’s planar oxo group could restrict conformational flexibility.

Synthetic Considerations: Both compounds likely share a common synthetic route involving coupling of substituted aryloxy groups to the pyrrolidine scaffold. The chlorine atom in the target compound may necessitate halogenation steps, while the pyranone analog requires oxo-group installation.

Research Findings and Limitations

Crystallographic Insights

- SHELX and ORTEP are pivotal for resolving bond lengths, angles, and torsional conformations in such compounds . For instance, SHELXL’s refinement capabilities could elucidate differences in pyrrolidine puckering between the two analogs.

- The pyranone analog’s crystallographic data (unavailable in provided evidence) might reveal intramolecular hydrogen bonds involving the oxo group, absent in the chloropyridinyl derivative.

Activité Biologique

1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

This includes a pyrrolidine moiety, a chloropyridine group, and an imidazolidinone ring, which contribute to its unique biological properties.

Research indicates that the biological activity of this compound may stem from its ability to interact with specific biological targets, such as enzymes or receptors involved in disease pathways. The presence of the chloropyridine and pyrrolidine groups enhances its binding affinity and selectivity towards these targets.

Anticancer Activity

Several studies have investigated the anticancer potential of similar compounds. For instance, derivatives of pyrrolidine have shown significant cytotoxic effects against various cancer cell lines. In one study, compounds with structural similarities exhibited IC50 values around 4 nM against PARP-1 and PARP-2, indicating potent anticancer activity comparable to established drugs like veliparib .

Enzyme Inhibition

The compound is hypothesized to act as an inhibitor of deubiquitylating enzymes (DUBs), which play crucial roles in protein degradation pathways. Inhibiting these enzymes can lead to the accumulation of proteins that promote apoptosis in cancer cells .

Case Studies

- Study on Anticancer Activity : A series of benzimidazole carboxamide derivatives were synthesized and tested for their anticancer properties. Compounds similar to this compound showed promising results with significant cytotoxicity against breast cancer cell lines .

- Enzyme Interaction Studies : In vitro assays demonstrated that the compound effectively inhibits specific DUBs, leading to decreased cell proliferation in cancer models. The structure-activity relationship (SAR) analysis indicated that modifications to the chloropyridine group significantly influence inhibitory potency .

Data Table: Biological Activity Summary

Q & A

Basic: What are the recommended synthetic routes for 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one, and how can purity be optimized?

Answer:

The synthesis typically involves coupling 3-chloropyridin-4-ol with a pyrrolidine intermediate, followed by imidazolidinone ring formation. Key steps include:

- Nucleophilic substitution : Reacting 3-chloropyridin-4-ol with a pyrrolidine derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage .

- Carbamoylation : Introducing the imidazolidin-2-one moiety via a carbamoyl chloride intermediate.

- Purity optimization : Use HPLC (≥99% purity, as in ) with reverse-phase C18 columns and gradient elution (water/acetonitrile + 0.1% TFA). Recrystallization in ethanol/water mixtures can further enhance purity .

Basic: What spectroscopic and chromatographic methods are critical for characterizing this compound?

Answer:

- NMR : ¹H/¹³C NMR to confirm regiochemistry of the chloropyridinyl-pyrrolidine ether linkage and imidazolidinone carbonyl resonance (δ ~160-170 ppm) .

- Mass spectrometry : High-resolution ESI-MS for molecular ion verification (e.g., [M+H]⁺ or [M+Na]⁺) .

- HPLC : Retention time comparison with synthetic standards and UV detection at 254 nm .

Advanced: How to design a study to evaluate the compound’s metabolic stability in preclinical models?

Answer:

- In vitro assays :

- In vivo design : Administer intravenously/orally to rodents. Collect plasma at 0, 1, 2, 4, 8, 12, 24 h. Calculate bioavailability (AUC₀–∞) and half-life (t₁/₂) .

Advanced: How to resolve contradictions in enzymatic inhibition data across different assay platforms?

Answer:

Contradictions may arise from:

- Assay conditions : Compare buffer pH (e.g., Tris vs. HEPES), ionic strength, and cofactor concentrations. For example, Mg²⁺ affects kinase activity .

- Enzyme source : Recombinant vs. native enzymes (e.g., differences in post-translational modifications). Validate using orthogonal methods (e.g., SPR for binding affinity vs. fluorometric activity assays) .

- Data normalization : Use internal controls (e.g., staurosporine for kinase assays) and IC₅₀ curve fitting with Hill slopes .

Advanced: What computational strategies can predict the compound’s binding mode to a novel kinase target?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Glide with a homology-modeled kinase structure. Focus on the chloropyridinyl-pyrrolidine moiety as a hinge-binding motif .

- MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze RMSD and hydrogen-bond occupancy .

- SAR validation : Synthesize analogs (e.g., fluoropyridinyl or morpholine substitutions) to test predicted interactions .

Basic: How to assess aqueous solubility and its impact on in vitro assays?

Answer:

- Shake-flask method : Saturate compound in PBS (pH 7.4) at 25°C. Quantify supernatant via UV-Vis (λmax ~260 nm for pyridinyl derivatives) .

- DMSO stock preparation : Limit DMSO to ≤1% in assays to avoid solvent interference. For low-solubility compounds, use cyclodextrin-based formulations .

Advanced: What in vivo toxicity models are appropriate for evaluating off-target effects?

Answer:

- Cardiotoxicity : Zebrafish larvae (48 hpf) to assess heart rate and pericardial edema .

- CNS toxicity : Open-field test in mice for locomotor activity and rotarod for motor coordination .

- Histopathology : Post-mortem analysis of liver/kidney tissue (H&E staining) after 28-day repeat-dose studies .

Advanced: How to validate the compound’s stability under varying storage conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.